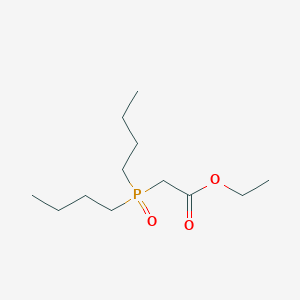![molecular formula C32H54O4 B14737305 Didecyl 2-[(4-methylphenyl)methyl]butanedioate CAS No. 5859-38-1](/img/structure/B14737305.png)
Didecyl 2-[(4-methylphenyl)methyl]butanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didecyl 2-[(4-methylphenyl)methyl]butanedioate is an organic compound with the molecular formula C32H54O4. It is a didecyl ester of butanedioic acid, where the butanedioic acid is substituted with a 4-methylphenylmethyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didecyl 2-[(4-methylphenyl)methyl]butanedioate typically involves the esterification of butanedioic acid with didecyl alcohol in the presence of a catalyst. The reaction conditions often include:
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Temperature: 60-80°C
Solvent: Toluene or dichloromethane
Reaction Time: 6-12 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of a high-quality product.
Chemical Reactions Analysis
Types of Reactions
Didecyl 2-[(4-methylphenyl)methyl]butanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium hydroxide (NaOH) or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or other functionalized derivatives.
Scientific Research Applications
Didecyl 2-[(4-methylphenyl)methyl]butanedioate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of didecyl 2-[(4-methylphenyl)methyl]butanedioate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Didecyl 2-[(2-methylphenyl)methyl]butanedioate
- Didecyl 2-[(3-methylphenyl)methyl]butanedioate
Uniqueness
Didecyl 2-[(4-methylphenyl)methyl]butanedioate is unique due to its specific substitution pattern on the butanedioic acid moiety. This substitution can influence the compound’s physical and chemical properties, making it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
5859-38-1 |
|---|---|
Molecular Formula |
C32H54O4 |
Molecular Weight |
502.8 g/mol |
IUPAC Name |
didecyl 2-[(4-methylphenyl)methyl]butanedioate |
InChI |
InChI=1S/C32H54O4/c1-4-6-8-10-12-14-16-18-24-35-31(33)27-30(26-29-22-20-28(3)21-23-29)32(34)36-25-19-17-15-13-11-9-7-5-2/h20-23,30H,4-19,24-27H2,1-3H3 |
InChI Key |
BLMAYAJKMKRTGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CC(CC1=CC=C(C=C1)C)C(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


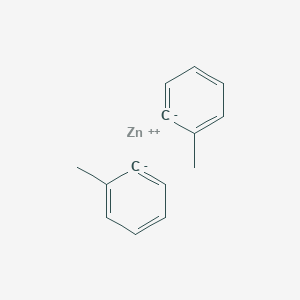
![ethyl N-(ethoxycarbonylamino)-N-[3-[ethoxycarbonyl-(ethoxycarbonylamino)amino]-2,4,6-trimethylphenyl]carbamate](/img/structure/B14737234.png)
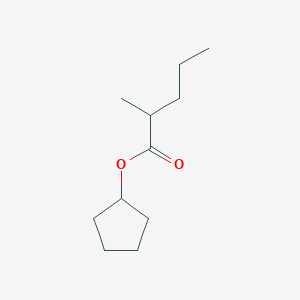
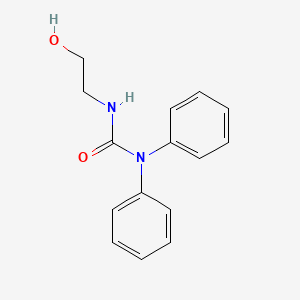
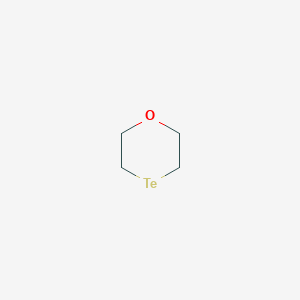
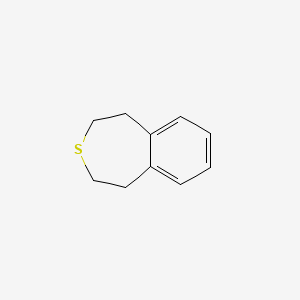
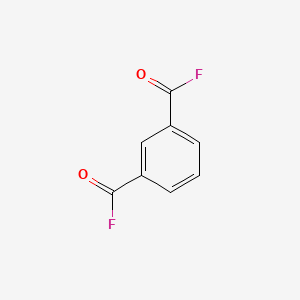
![Trimethyl[(trimethylplumbyl)oxy]silane](/img/structure/B14737266.png)
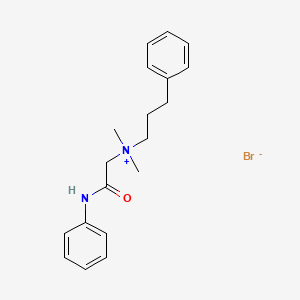
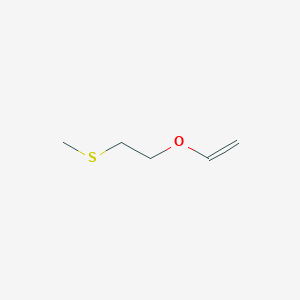
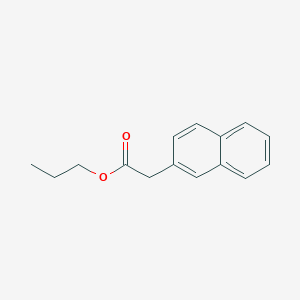
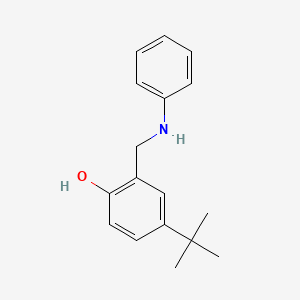
![Methyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]-3-methylbutanoate](/img/structure/B14737289.png)
